molecular formula C8H4Br2N4O2 B11785346 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11785346
M. Wt: 347.95 g/mol
InChI Key: LXXXICJQIFJOJL-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (CAS: 1710661-07-6) is a brominated heterocyclic compound with the molecular formula C₈H₄Br₂N₄O₂ and a molecular weight of 347.95 g/mol . It features a triazole core substituted with a carboxylic acid group at position 4, a bromine atom at position 5, and a 3-bromopyridin-2-yl moiety at position 2. This compound is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing more complex bioactive molecules .

Properties

Molecular Formula

C8H4Br2N4O2

Molecular Weight

347.95 g/mol

IUPAC Name

5-bromo-2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C8H4Br2N4O2/c9-4-2-1-3-11-7(4)14-12-5(8(15)16)6(10)13-14/h1-3H,(H,15,16)

InChI Key

LXXXICJQIFJOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2N=C(C(=N2)Br)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Attributes:

  • Triazole ring : Provides rigidity and hydrogen-bonding capacity.
  • Bromine substituents : Enhance electrophilicity and influence halogen bonding interactions.

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with structurally or functionally related triazole derivatives.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source/Reference
This compound (Target) C₈H₄Br₂N₄O₂ 347.95 Br (positions 5, pyridine), COOH Pharmaceutical intermediate
2-(3-Bromopyridin-2-yl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid C₈H₄BrClN₄O₂ 303.50 Cl (position 5), Br (pyridine), COOH Intermediate (analog with reduced weight)
2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid C₉H₄BrF₃N₄O₂ 359.06 CF₃ (position 5), Br (pyridine), COOH Potential fluorinated bioactive precursor
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid C₁₀H₉N₃O₂ 203.19 CH₃ (position 5), phenyl (position 2) No reported bioactivity; synthetic utility
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid C₇H₆N₄O₂S 226.21 CH₃ (position 5), thiazole (position 1) Anticancer (NCI-H522 lung cancer: 40% inhibition)

Key Observations:

Halogenation Effects: The dual bromine substitution in the target compound increases molecular weight and lipophilicity compared to its chloro analog (Table 1, entry 2) . This may enhance membrane permeability but reduce aqueous solubility.

Bioactivity :

  • Thiazole-substituted triazoles (entry 5) exhibit marked anticancer activity, with 40% inhibition of lung cancer cells (NCI-H522) . In contrast, the target compound lacks direct bioactivity data but serves as a precursor for such molecules .
  • Phenyl-substituted triazoles (entry 4) are primarily used in synthetic workflows, underscoring the importance of substituents in determining application .

Replacement with thiazole (entry 5) introduces sulfur-based interactions, enhancing bioactivity .

Carboxylic Acid Utility :

  • The COOH group in all listed compounds enables salt formation or conjugation, critical for pharmacokinetic optimization.

Research Findings and Implications

  • Anticancer Potential: Thiazole-triazole hybrids (e.g., entry 5) demonstrate superior activity over brominated analogs, suggesting that heteroaromatic substituents (e.g., thiazole) are more effective than halogens in anticancer applications .
  • Synthetic Versatility : The target compound’s bromine atoms allow further functionalization via cross-coupling reactions, making it a valuable intermediate for diversifying triazole libraries .
  • Comparative Limitations : The absence of bioactivity data for the target compound highlights a research gap. Future studies could explore its derivatization into prodrugs or metal complexes.

Biological Activity

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromopyridine derivatives with azides in the presence of appropriate catalysts. The triazole ring formation is a critical step, often achieved through click chemistry methods which are favored for their efficiency and specificity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole derivatives. The compound has shown activity against various bacterial strains and fungi. For instance, a study indicated that triazole-containing compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria, attributed to their ability to disrupt cell wall synthesis and function .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives. Specifically, this compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF720Bcl-2 modulation
A54918Cell cycle arrest

Anti-inflammatory Activity

Triazole compounds have also been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and the bromopyridine moiety can significantly affect potency and selectivity. For example, substituents that enhance electron density on the triazole ring have been associated with increased antimicrobial activity .

Case Studies

  • Anticancer Study : A recent study evaluated a series of triazole derivatives including this compound against several cancer cell lines. The results indicated a dose-dependent response with notable selectivity towards malignant cells over normal cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed significant inhibitory effects at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .

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